Desmethyl dabrafenib

Description

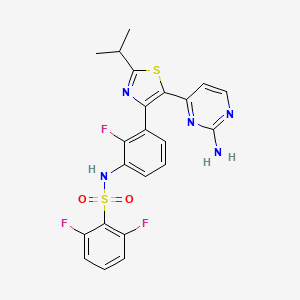

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEHPCURISZMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901108690 | |

| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195765-47-9 | |

| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195765-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyl dabrafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL DABRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EHQ1EWE0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Desmethyl Dabrafenib

Formation of Desmethyl Dabrafenib (B601069) from Carboxy-Dabrafenib

The journey to desmethyl dabrafenib begins with its precursor, carboxy-dabrafenib. Dabrafenib is first metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to form hydroxy-dabrafenib. drugbank.comfda.gov This intermediate is then further oxidized by CYP3A4 to produce carboxy-dabrafenib. drugbank.comfda.gov The transformation of carboxy-dabrafenib into this compound is a unique step in this metabolic cascade.

The conversion of carboxy-dabrafenib to this compound occurs through a non-enzymatic decarboxylation process. fda.goveuropa.eusci-hub.se This reaction is not catalyzed by enzymes but is instead a chemical process driven by environmental conditions, specifically pH. sci-hub.senih.govchemicalbook.in Research indicates that this decarboxylation is a low pH-driven, non-enzymatic reaction. sci-hub.se This pH-dependent mechanism involves the removal of a carboxyl group from carboxy-dabrafenib, leading to the formation of this compound. nih.govsmolecule.com This process illustrates a C-C bond cleavage of the terminal methyl group of the t-butyl moiety present in the parent drug's structure. sci-hub.se

Non-Enzymatic Decarboxylation Mechanism

Further Oxidative Metabolism of this compound

Once formed and reabsorbed, this compound undergoes further metabolism, primarily through oxidation, to be eliminated from the body. This process is mediated by the cytochrome P450 enzyme system.

Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the subsequent metabolism of this compound. drugbank.comfda.goveuropa.eueuropa.eu this compound is a substrate for CYP3A4, which converts it into various oxidative metabolites. drugbank.comfda.goveuropa.eueuropa.eunih.gov This oxidative metabolism is a crucial step in the clearance pathway of this active metabolite. chemicalbook.in The significant involvement of CYP3A4 means that drugs that inhibit or induce this enzyme can affect the plasma concentrations of this compound. europa.eunovartis.com For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) has been shown to increase the area under the curve (AUC) of desmethyl-dabrafenib by 68%. europa.eu

While CYP3A4 plays the primary role, other P450 isoforms have been identified as having a minor contribution to the metabolism of this compound.

In vitro studies have shown that CYP2C19 contributes to the metabolism of desmethyl-dabrafenib, although to a lesser extent than CYP3A4. researchgate.net Desmethyl-dabrafenib has been shown to inhibit CYP2C19 with a calculated IC50 value of 36 μM. nih.gov This indicates an interaction, and it is considered part of the minor metabolic pathway for this compound. researchgate.net

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Metabolite Stage | Precursor Compound | Resulting Compound | Primary Enzyme(s) | Minor Enzyme(s) | Mechanism |

| Formation | Carboxy-Dabrafenib | This compound | Not Applicable | Not Applicable | Non-enzymatic, pH-dependent decarboxylation sci-hub.senih.gov |

| Metabolism | This compound | Oxidative Metabolites | CYP3A4 drugbank.comfda.goveuropa.eueuropa.eu | CYP2C19 researchgate.net | Oxidation |

Table 2: Pharmacokinetic Properties of Dabrafenib and its Metabolites

| Compound | Half-Life (hours) | Mean Metabolite to Parent AUC Ratio (Repeat-Dose) | Contribution to Clinical Activity |

| Dabrafenib | 8 drugbank.com | N/A | Active |

| Hydroxy-Dabrafenib | 10 europa.eu | 0.9 fda.goveuropa.eu | Likely to contribute fda.goveuropa.eu |

| Carboxy-Dabrafenib | 21-22 drugbank.comeuropa.eu | 11 fda.goveuropa.eu | Not likely to be significant fda.goveuropa.eu |

| This compound | 21-22 drugbank.comeuropa.eu | 0.7 fda.goveuropa.eu | Likely to contribute fda.goveuropa.eu |

Minor Contributions of Other Cytochrome P450 Isoforms

CYP1A2-Mediated Metabolism

This compound undergoes Phase I metabolism, where the Cytochrome P450 enzyme CYP1A2 plays a role. biosynth.com This oxidative pathway contributes to the biotransformation of this compound. biosynth.com Along with CYP2C19, the action of CYP1A2 on this compound leads to the formation of a major, but inactive, metabolite. biosynth.com While the primary oxidative metabolism of dabrafenib itself is handled by CYP2C8 and CYP3A4, and desmethyl-dabrafenib is also a substrate for CYP3A4, studies indicate that CYP1A2 is specifically involved in this later stage of the metabolic cascade. biosynth.comdrugbank.comfda.govnih.gov

Table 1: Research Findings on CYP1A2-Mediated Metabolism of this compound

| Aspect | Finding | Citation |

|---|---|---|

| Metabolic Phase | Phase I Metabolism | biosynth.com |

| Enzyme Involved | Cytochrome P450 1A2 (CYP1A2) | biosynth.com |

| Metabolic Action | Oxidation | biosynth.com |

| Resulting Product | A major metabolite with no activity | biosynth.com |

| Co-mediating Enzyme | CYP2C19 also involved in this phase | biosynth.com |

Glucuronidation Pathways

In addition to oxidation, this compound is also processed through Phase II metabolic reactions, specifically glucuronidation. biosynth.com This pathway is a common mechanism for increasing the water solubility of drug metabolites, thereby facilitating their excretion from the body. The metabolism of this compound explicitly involves glucuronidation alongside CYP3A4/5-mediated oxidation. biosynth.com

Table 2: Research Findings on Glucuronidation of this compound

| Aspect | Finding | Citation |

|---|---|---|

| Metabolic Phase | Phase II Metabolism | biosynth.com |

| Pathway | Glucuronidation | biosynth.com |

| Associated Pathway | Occurs alongside CYP3A4/5-mediated oxidation | biosynth.com |

| Purpose | To increase water solubility for excretion | |

Table of Mentioned Compounds

| Compound Name |

|---|

| Carboxy-dabrafenib |

| Dabrafenib |

| This compound |

| Hydroxy-dabrafenib |

Preclinical Pharmacological Activity and Mechanistic Insights

Kinase Inhibition Profile

Activity Against Mutant BRAF Kinases (V600E, V600K, V600D)

Pharmacological studies have demonstrated that desmethyl-dabrafenib exhibits inhibitory activity against clinically relevant mutant forms of the BRAF kinase. fda.gov An FDA pharmacology review noted that the activity of the desmethyl-dabrafenib metabolite against BRAF V600E, V600K, and V600D mutations was similar to that of the parent compound, dabrafenib (B601069). fda.gov This indicates that desmethyl-dabrafenib effectively targets the same oncogenic driver mutations as its parent drug. The inhibitory concentrations (IC50) for the parent compound, dabrafenib, against these mutant enzymes have been quantified in biochemical assays, providing a benchmark for the activity of its metabolite. fda.govnovartis.comncats.io

| Compound | BRAF V600E IC50 (nM) | BRAF V600K IC50 (nM) | BRAF V600D IC50 (nM) |

|---|---|---|---|

| Dabrafenib | 0.65 | 0.5 | 1.84 |

Data sourced from FDA and other regulatory documentation. fda.govnovartis.comncats.io

Comparative Inhibitory Potency Relative to Dabrafenib and Hydroxy-Dabrafenib

When compared to dabrafenib and its other major active metabolite, hydroxy-dabrafenib, desmethyl-dabrafenib shows comparable, potent activity. tga.gov.au In a cellular assay measuring the inhibition of ERK phosphorylation in melanoma cells, desmethyl-dabrafenib demonstrated an IC50 value of 8 nM. tga.gov.au This was nearly equivalent to the potency of dabrafenib (IC50 of 9 nM) and hydroxy-dabrafenib (IC50 of 7 nM) in the same assay. tga.gov.au Another assessment described desmethyl-dabrafenib as having activity similar to the parent compound, followed by hydroxy-dabrafenib in terms of potency. fda.gov This confirms that all three compounds—dabrafenib, hydroxy-dabrafenib, and desmethyl-dabrafenib—are potent inhibitors of the MAPK pathway. fda.govtga.gov.au

| Compound | IC50 (nM) |

|---|---|

| Hydroxy-Dabrafenib | 7 |

| Desmethyl-Dabrafenib | 8 |

| Dabrafenib | 9 |

Data sourced from the Australian Public Assessment Report for Dabrafenib. tga.gov.au

Effects on Downstream MAPK Pathway Components (e.g., ERK Phosphorylation)

A key mechanism of BRAF inhibitors is the suppression of signaling through the mitogen-activated protein kinase (MAPK) pathway. The phosphorylation of ERK (pERK), a critical downstream component of this pathway, is a widely used biomarker for target engagement and inhibition. tga.gov.aunih.gov Desmethyl-dabrafenib, along with dabrafenib and hydroxy-dabrafenib, has been shown to potently inhibit the phosphorylation of ERK in BRAF V600 mutant melanoma cell lines. tga.gov.au The similar low nanomolar IC50 values of these three compounds in cellular pERK inhibition assays underscore the ability of desmethyl-dabrafenib to effectively block this key downstream signaling node, which is crucial for controlling tumor cell proliferation. tga.gov.au

Cellular Pharmacodynamics in In Vitro Models

Impact on Melanoma Cell Growth and Proliferation

The inhibitory activity of desmethyl-dabrafenib on BRAF kinase and the MAPK pathway translates into direct anti-proliferative effects in cancer cells harboring BRAF mutations. In in vitro studies, desmethyl-dabrafenib, dabrafenib, and hydroxy-dabrafenib all inhibited the growth of the SK-MEL-28 human melanoma cell line, which expresses the BRAF V600E mutation. tga.gov.au These compounds demonstrated a concentration required to reduce growth by 50% (gIC50) of less than 23 nM, while having minimal effect on cells expressing wild-type BRAF (gIC50 > 2µM). tga.gov.au This highlights the selectivity of desmethyl-dabrafenib for BRAF-mutant cancer cells and its ability to inhibit their growth. tga.gov.auhres.canovartis.com

Enzyme Kinetics and Transporter Interactions of Desmethyl Dabrafenib

Modulation of Cytochrome P450 Enzymes

In vitro studies have been conducted to characterize the potential of desmethyl dabrafenib (B601069) to inhibit various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of numerous drugs.

Desmethyl dabrafenib has demonstrated inhibitory activity against a range of CYP isoforms. researchgate.netnih.gov Investigations using human liver microsomes and recombinant human CYP enzymes identified this compound as an inhibitor of CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.gov The inhibition of CYP3A4 was assessed using multiple substrates, including midazolam, atorvastatin, and nifedipine, confirming the interaction with this key metabolic pathway. researchgate.netnih.gov

The potency of inhibition by this compound against these enzymes was quantified by determining the half-maximal inhibitory concentration (IC50) values. researchgate.netnih.gov Studies yielded specific IC50 values for each affected isoform, indicating varying degrees of inhibitory potential. researchgate.netnih.gov For CYP3A4, distinct IC50 values were calculated based on the specific substrate used in the assay. researchgate.netnih.gov

| CYP Isoform | Substrate Used | IC50 (μM) |

|---|---|---|

| CYP2B6 | Not Specified | 78 |

| CYP2C8 | Not Specified | 47 |

| CYP2C9 | Not Specified | 6.3 |

| CYP2C19 | Not Specified | 36 |

| CYP3A4 | Midazolam | 17 |

| Atorvastatin | 20 | |

| Nifedipine | 28 |

Inhibition of CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4

Interaction with Drug Transporters

The interaction of this compound with various drug transporters, which govern the influx and efflux of substances across cell membranes, has been evaluated in vitro.

In vitro assessments have identified this compound as a substrate for two key efflux transporters: P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). researchgate.netoncologynewscentral.comnih.govfda.gov This indicates that these transporters can actively move this compound out of cells, potentially influencing its intracellular concentration and distribution. researchgate.netnih.gov

In addition to being a substrate, this compound is also a moderate inhibitor of BCRP in vitro. fda.govtga.gov.auhemonc.orgeuropa.eu This dual interaction as both a substrate and an inhibitor suggests a complex relationship with this transporter that could affect the disposition of other BCRP substrates. researchgate.nettga.gov.au

This compound has been investigated for its potential to interact with renal transporters. nih.gov In vitro studies have shown that this compound is an inhibitor of Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), and Organic Cation Transporter 2 (OCT2). fda.govtga.gov.aunovartis.comeuropa.eunovartis.com Although these inhibitory effects were observed in laboratory settings, their clinical significance is considered minimal based on expected exposure levels. tga.gov.aunovartis.comnovartis.com

Hepatic Uptake Transporter Mediation In Vitro

In vitro studies utilizing human hepatocytes have demonstrated that the uptake of dabrafenib's metabolites is, at least partially, mediated by hepatic uptake transporters, a phenomenon not observed with the parent compound, dabrafenib. nih.govresearchgate.net However, while the transporters for the inactive carboxy-dabrafenib metabolite have been identified as several Organic Anion Transporting Polypeptides (OATPs), the specific transporters responsible for the hepatic uptake of the active this compound metabolite could not be determined in these investigations. nih.govresearchgate.netresearchgate.net

Although the precise hepatic uptake transporters for this compound remain unidentified, it is known to be a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.netoncologynewscentral.com While these are primarily involved in efflux, their activity influences the net intracellular concentration of the compound.

Further research has shown that this compound acts as an inhibitor of several transporters in vitro. It inhibits Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), and Organic Cation Transporter 2 (OCT2). europa.eufda.gov Despite this inhibitory activity, the potential for clinically significant drug-drug interactions (DDIs) at these transporters is considered minimal based on clinical exposure levels. europa.eutga.gov.aueuropa.eu Additionally, this compound is a moderate inhibitor of BCRP. tga.gov.aueuropa.euhres.ca

Table 1: Summary of this compound Transporter Interactions In Vitro

| Transporter | Interaction Type | Finding | Clinical Relevance |

|---|---|---|---|

| Hepatic Uptake | Substrate Activity | Specific uptake transporters not identified. nih.govresearchgate.net | Unknown. |

| P-gp | Substrate | Is a substrate of P-gp. nih.govoncologynewscentral.com | Potential for DDIs with P-gp inhibitors/inducers, but likely low clinical significance. nih.gov |

| BCRP | Substrate | Is a substrate of BCRP. nih.govoncologynewscentral.com | Potential for DDIs with BCRP inhibitors/inducers, but likely low clinical significance. nih.gov |

| Inhibitor | Moderate inhibitor of BCRP. tga.gov.auhres.cafda.govnih.gov | Minimal risk of clinically significant DDIs. tga.gov.aueuropa.eu | |

| OAT1 | Inhibitor | Is an inhibitor of OAT1. oncologynewscentral.comeuropa.eufda.gov | Minimal risk of clinically significant DDIs based on clinical exposure. europa.eutga.gov.au |

| OAT3 | Inhibitor | Is an inhibitor of OAT3. oncologynewscentral.comeuropa.eufda.gov | Minimal risk of clinically significant DDIs based on clinical exposure. europa.eutga.gov.au |

| OCT2 | Inhibitor | Is an inhibitor of OCT2. europa.eufda.gov | Minimal risk of clinically significant DDIs based on clinical exposure. europa.eu |

Implications for Drug-Drug Interactions in Preclinical Models

Preclinical data provide a foundation for understanding the drug-drug interaction (DDI) profile of this compound. As an active metabolite with comparable potency to its parent compound, its interactions with metabolizing enzymes and transporters are clinically relevant. fda.govfda.gov

This compound is a substrate of the cytochrome P450 enzyme CYP3A4. europa.eueuropa.eueuropa.eu This is substantiated by clinical DDI studies where co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) led to a 68% increase in the area under the curve (AUC) of this compound. tga.gov.aufrontiersin.org Conversely, co-administration with the strong CYP3A4 inducer rifampin resulted in a 30% decrease in its AUC. frontiersin.org

Mechanistic pharmacokinetic models predict that with repeat dosing of dabrafenib, the steady-state concentrations of this compound could increase significantly, potentially accumulating eight-fold. mdpi.comencyclopedia.pub This accumulation could amplify its role in DDIs over time. For instance, the accumulation of this compound at steady state may contribute to the increased peak concentration of rosuvastatin, a substrate of OATP1B1/1B3 and BCRP, when co-administered with dabrafenib. nih.gov

Table 2: In Vitro CYP Inhibition by this compound

| CYP Isoform | Substrate Used | IC50 (μM) |

|---|---|---|

| CYP2B6 | - | 78 researchgate.netnih.gov |

| CYP2C8 | - | 47 researchgate.netnih.gov |

| CYP2C9 | - | 6.3 researchgate.netnih.gov |

| CYP2C19 | - | 36 researchgate.netnih.gov |

| CYP3A4 | Midazolam | 17 researchgate.netnih.gov |

| CYP3A4 | Atorvastatin | 20 researchgate.netnih.gov |

| CYP3A4 | Nifedipine | 28 researchgate.netnih.gov |

Role in Mechanisms of Resistance to Braf Inhibition

Accumulation Dynamics of Desmethyl Dabrafenib (B601069)

The pharmacokinetic profile of desmethyl dabrafenib is characterized by a tendency to accumulate in the body over time, a phenomenon that has been explored through sophisticated modeling and clinical observations.

Pharmacokinetic models have been instrumental in predicting the long-term accumulation of dabrafenib metabolites. A mechanistically coupled pharmacokinetic (MCPK) model, which integrates in vitro data with clinical observations, has been particularly insightful. encyclopedia.pubnih.gov This model accounts for factors like CYP3A4 enzyme induction and drug-drug interaction mechanisms. encyclopedia.pubnih.gov

Predictions from such models suggest a significant increase in the steady-state concentration of this compound. encyclopedia.pubnih.gov For instance, one model predicted an eight-fold increase in the steady-state concentration of this potent metabolite within four weeks of initiating dabrafenib treatment. encyclopedia.pubnih.govresearchgate.netresearchgate.net A steady-state concentration is typically reached after about four weeks, with the majority of the accumulation occurring within the first two weeks. nih.govresearchgate.net The degree of accumulation is also dose-dependent. At a lower dose, the peak concentration of this compound increased 3–4 fold, while a higher dose resulted in an 8-fold increase. nih.gov Clinical studies have supported these model predictions, showing that after 15 days of daily treatment, the exposure to this compound increased 12.6 to 35.0-fold compared to the first day. nih.gov

Several factors can contribute to elevated concentrations of this compound in biological systems. This metabolite, along with carboxy-dabrafenib, has a longer half-life (21–22 hours) compared to the parent drug dabrafenib (8 hours) and another metabolite, hydroxy-dabrafenib (10 hours). bccancer.bc.canih.govdrugbank.com This longer half-life contributes to its accumulation with repeated dosing. nih.govaacrjournals.org

Furthermore, the tumor microenvironment may play a role. encyclopedia.pub Tumor tissues are often characterized by a lower pH, and this acidity could influence the transformation of metabolites, potentially leading to higher local concentrations of this compound at the tumor site. encyclopedia.pub It has been suggested that this acidity-dependent transformation may explain why desmethyl-dabrafenib accumulates more significantly than carboxy-dabrafenib. encyclopedia.pub Additionally, elderly patients (≥ 75 years) have been observed to have 40% higher plasma levels of carboxy- and desmethyl-dabrafenib compared to younger patients. bccancer.bc.canih.gov

Predicted Accumulation at Steady-State in Pharmacokinetic Models

Impact on Target Pathway Reactivation

The accumulation of this compound is clinically relevant as it has been linked to the reactivation of the MAPK/ERK signaling pathway, a key driver of tumor growth and a primary target of BRAF inhibitors.

Dabrafenib monotherapy is often associated with the reactivation of phosphorylated ERK (pERK), leading to drug resistance and eventual tumor relapse. encyclopedia.pubnih.govresearchgate.net Preclinical and clinical studies have revealed a paradoxical effect where higher doses of dabrafenib, and consequently higher concentrations of its metabolites, correlate with increased pERK levels. encyclopedia.pubnih.govresearchgate.net

Specifically, the most effective downregulation of pERK was observed at a certain daily dose of dabrafenib, while higher doses resulted in reduced pERK inhibition. encyclopedia.pubnih.gov This observation is critical because the periodic administration of dabrafenib can lead to the accumulation of this compound in the blood plasma, which may ultimately counteract the intended therapeutic effect of pERK inhibition. encyclopedia.pub In xenograft mouse models, dabrafenib treatment led to a significant downregulation of pERK. nih.govplos.org However, the sustained accumulation of active metabolites like this compound could overcome this initial inhibition.

The decreased anti-tumor activity at higher concentrations of dabrafenib and its metabolites is a complex phenomenon influenced by the tumor microenvironment. encyclopedia.pubnih.gov Experimental studies using 3D cell culture models that mimic the in vivo environment have shown that high physiological concentrations of dabrafenib can fail to induce cell death in melanoma spheroids. encyclopedia.pubnih.gov

This resistance appears to be dependent on the stiffness of the extracellular matrix and the presence of fibronectin. encyclopedia.pubresearchgate.net Fibroblasts in the tumor stroma can promote a switch in melanoma cells to a more resistant, mesenchymal state by shifting signaling to the PI3K/mTOR pathway in a fibronectin-dependent manner. encyclopedia.pubresearchgate.net This non-cell autonomous resistance mechanism highlights the importance of the tumor microenvironment in mediating resistance to BRAF inhibitors, where high concentrations of this compound may contribute to this altered signaling and reduced therapeutic efficacy. encyclopedia.pub

Correlation with pERK Reactivation in Preclinical Studies

Penetration Across Biological Barriers

Preclinical studies have provided insights into the distribution of dabrafenib and its metabolites. While dabrafenib itself shows minimal penetration of an intact BBB after a single dose, its metabolite, desmethyl-dabrafenib, appears to have a greater ability to cross this barrier. tga.gov.aunih.gov In studies with mice, after repeated dosing, the brain-to-plasma ratio for desmethyl-dabrafenib was significantly higher than that of dabrafenib, suggesting that it can penetrate intact brain tissue. tga.gov.au However, other reports suggest that dabrafenib is a substrate for efflux transporters like P-glycoprotein and breast cancer resistance protein, which would restrict its distribution to the brain. drugbank.com In patients with brain metastases, where the BBB may be disrupted, dabrafenib has shown clinical activity. nih.gov One study noted that while plasma concentrations of dabrafenib were quantifiable, concentrations in the cerebrospinal fluid (CSF) were low. sciedupress.com

Evidence of Blood-Brain Barrier Permeability in Preclinical Models

Preclinical studies have provided evidence suggesting that this compound, an active metabolite of dabrafenib, can penetrate the blood-brain barrier (BBB). fda.govtga.gov.au While initial single-dose studies in rats, pigs, and mice indicated that the distribution of dabrafenib and its metabolites across an intact BBB was minimal, subsequent studies with repeat dosing revealed a different outcome. tga.gov.au

In a preclinical mouse model, after repeated dosing, the brain-to-plasma ratio of the area under the curve (AUC) for this compound was found to be 36 when corrected for protein binding. tga.gov.au This suggests a significant ability to penetrate intact brain tissue, to a much greater extent than the parent compound, dabrafenib, or another metabolite, carboxy-dabrafenib. tga.gov.au In contrast, the hydroxy-dabrafenib metabolite was not detected in the brain in this study. tga.gov.au

The mechanism governing the passage of these compounds across the BBB involves efflux transporters. Both dabrafenib and its active metabolite, this compound, have been identified as substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). drugbank.comresearchgate.netnih.govtga.gov.au These transporters actively pump substrates out of the brain, thereby restricting their accumulation. drugbank.com Therefore, while this compound is a substrate for these efflux pumps, studies suggest it can still achieve notable concentrations in the brain, particularly with continuous exposure. tga.gov.aunih.govtga.gov.au The brain distribution of these compounds may be enhanced by the co-administration of P-gp and/or BCRP inhibitors. tga.gov.au

Table 1: Brain-to-Plasma Ratios of Dabrafenib and its Metabolites in Preclinical Models (Repeat Dosing)

| Compound | Brain to Plasma AUC(0-t) Ratio (Protein Binding Corrected) | Animal Model | Reference |

|---|---|---|---|

| This compound | 36 | Mouse | tga.gov.au |

| Dabrafenib | 4.25 | Mouse | tga.gov.au |

| Carboxy-dabrafenib | 0.14 | Mouse | tga.gov.au |

| Hydroxy-dabrafenib | Not Detected | Mouse | tga.gov.au |

Distribution to Xenograft Tumors

Preclinical investigations into the tissue distribution of dabrafenib and its metabolites have shown that this compound accumulates in tumor tissue. tga.gov.au In studies using xenograft tumor models, the concentration levels of this compound were observed to be higher in the tumor homogenate compared to the levels found in plasma. tga.gov.au

Table 2: Relative Distribution of Dabrafenib and Metabolites in Xenograft Tumors vs. Plasma

| Compound | Relative Level in Xenograft Tumor vs. Plasma | Reference |

|---|---|---|

| This compound | Higher | tga.gov.au |

| Dabrafenib | Lower | tga.gov.au |

| Carboxy-dabrafenib | Lower | tga.gov.au |

| Hydroxy-dabrafenib | Lower | tga.gov.au |

Table of Compounds

| Compound Name |

|---|

| Carboxy-dabrafenib |

| Dabrafenib |

| This compound |

Analytical Methodologies for Research and Preclinical Studies

Quantification in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection (UHPLC/MS-MS)

Validated UHPLC/MS-MS methods have been successfully used for the analysis of Desmethyl dabrafenib (B601069) in human plasma. aacrjournals.org These methods allow for the simultaneous quantification of dabrafenib and its major metabolites, including Desmethyl dabrafenib, Hydroxy dabrafenib, and Carboxy dabrafenib. aacrjournals.orgeuropa.eu In one such method, the analytical range for this compound was established from 1 to 1,000 ng/mL. aacrjournals.org The technique is part of a broader analytical strategy to assess the pharmacokinetic parameters of dabrafenib and its metabolites from a single sample. clinicaltrials.govaacrjournals.org Some methods may require a separate UHPLC/MS-MS analysis for certain metabolites, like carboxy-dabrafenib, depending on the specific validation parameters. aacrjournals.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely applied technique for the quantification of this compound in biological samples, particularly human plasma. nih.govnih.govjapsonline.com These assays are often developed to simultaneously measure dabrafenib and its key metabolites, offering a comprehensive view for pharmacokinetic studies. nih.govnih.gov

One validated LC-MS/MS method achieved semi-quantitation of this compound alongside the quantitative analysis of the parent compound, dabrafenib. nih.govnih.gov Another study presented a method fully validated for dabrafenib that enabled the semi-quantification of six of its metabolites, including this compound, using the parent drug's calibration curve due to the lack of commercial reference standards for the metabolites. nih.govresearchgate.net This approach is considered a cost-effective and practical solution for clinical research. nih.gov The methods are sensitive enough for therapeutic drug monitoring and have been applied to analyze plasma samples from patients undergoing treatment. nih.govnih.gov In preclinical research, LC-MS/MS is also used to determine the distribution of this compound in various tissues, such as brain metastases. clinicaltrials.gov

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Study 1 nih.govresearchgate.net | Study 2 nih.govnih.gov |

|---|---|---|

| Matrix | Human Plasma | Human Plasma |

| Quantification | Semi-quantitative | Semi-quantitative |

| Chromatography | C18 column | Reversed-phase high-performance liquid chromatography |

| Detection | Xevo TQ triple quadrupole MS | Thermo Scientific TSQ Vantage MS |

| Ionization | Positive Electrospray Ionization (ESI) | Heated Electrospray Ionization (HESI) in positive ion mode |

| Internal Standard | Erlotinib-d6 | [2H9]-dabrafenib |

This table presents a summary of parameters from different LC-MS/MS methodologies used for the analysis of this compound.

Method Validation Parameters for Research Use

Validation of analytical methods ensures the reliability and reproducibility of results for research applications. This process follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govnih.gov

Accuracy and Precision in Defined Concentration Ranges

For an LC-MS/MS method to be considered valid, its accuracy and precision must be established across a defined range of concentrations. In a method developed for the semi-quantitation of this compound and other metabolites, the validation focused on the parent drug, dabrafenib. The results for dabrafenib showed high accuracy and precision, which supports the reliability of the semi-quantitative data for the metabolites. nih.govnih.gov For instance, one study reported that its validated method for dabrafenib demonstrated accuracy between 94.6% and 112.0%. nih.gov The precision was also within acceptable limits, with within-run precision at 1.9-3.4% and between-run precision at 1.7-12.0%. nih.gov Another LC-MS/MS method reported intra- and inter-batch accuracy for dabrafenib within 86–95% and 89–91%, respectively, with precision (CV) below 7% and 11%. nih.gov While full validation for this compound is often limited by the availability of a reference standard, the metabolites are expected to pass validation criteria for precision and selectivity. nih.govnih.gov

Table 2: Accuracy and Precision Data from Validated LC-MS/MS Methods for Dabrafenib

| Validation Parameter | Study 1 nih.gov | Study 2 nih.gov |

|---|---|---|

| Accuracy | 94.6% - 112.0% | 86% - 95% (Intra-batch) |

| 89% - 91% (Inter-batch) | ||

| Precision (Within-run / Intra-batch) | 1.9% - 3.4% | < 7% |

| Precision (Between-run / Inter-batch) | 1.7% - 12.0% | < 11% |

This table showcases the reported accuracy and precision for the parent compound, dabrafenib, in methods that also analyze this compound.

Sample Preparation Techniques (e.g., Protein Precipitation)

A critical step in the analysis of this compound from biological matrices is sample preparation, which aims to remove interfering substances. Protein precipitation is a commonly used, straightforward, and effective technique. nih.govnih.govnih.govresearchgate.net This method involves adding a solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. nih.govresearchgate.net The solvent causes proteins to precipitate out of the solution, which can then be separated by centrifugation. nih.gov The resulting supernatant, containing the analyte of interest like this compound, is then collected for injection into the chromatography system. nih.gov For example, one method involves precipitating proteins from 50 μL of plasma with 150 μL of a working internal standard solution in methanol. nih.gov Another approach uses acetonitrile containing 1% formic acid for the precipitation step. researchgate.netresearchgate.net This simple extraction technique is suitable for preparing samples for high-throughput analysis in research and preclinical studies. nih.govnih.govnih.gov

Detection Modalities (e.g., Heated Electrospray Ionization in Positive Ion Mode)

Following chromatographic separation, this compound is detected using tandem mass spectrometry. Heated Electrospray Ionization (HESI) operating in positive ion mode is a frequently employed detection modality. nih.govnih.gov This technique ionizes the analyte molecules, allowing them to be detected by the mass spectrometer. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govnih.govresearchgate.net For instance, a Xevo TQ or a Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer can be used for this purpose, with source and desolvation temperatures set to optimize ionization and signal stability. nih.govnih.govresearchgate.net

Development of Reference Standards and Impurity Profiling

The development and characterization of reference standards are fundamental to the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug substances. mriglobal.org For an active pharmaceutical ingredient (API) like Dabrafenib, this process extends beyond the drug itself to include its metabolites, degradation products, and process-related impurities. mriglobal.orgmriglobal.org this compound, a known human metabolite of Dabrafenib, serves as a critical reference compound in this context. pharmaffiliates.comdrugbank.compmda.go.jp It is essential for the development of robust analytical methodologies and for comprehensive impurity profiling during research and preclinical studies. The establishment of a highly purified standard for this compound is necessary for its accurate identification and quantification in the Dabrafenib drug substance. mriglobal.orgveeprho.com

Challenges in Obtaining Commercial Reference Standards for Metabolites

A significant hurdle in drug development and research is the procurement of reference standards for metabolites. mriglobal.org Unlike the parent API, reference materials for metabolites like this compound are often not available through major compendial sources. mriglobal.org This scarcity presents several challenges for pharmaceutical scientists and manufacturers.

The commercial availability of metabolite standards is generally low, and their cost can be substantially higher than that of the API itself. researchgate.net Several factors contribute to this difficulty:

Specialized Nature: Metabolites are often required in very small quantities for analytical purposes only, leading to a limited market demand.

Synthesis Complexity: The chemical synthesis and purification required to produce a "highly purified compound" suitable for a reference standard can be complex, time-consuming, and expensive, especially for novel or intricate molecular structures. mriglobal.orgmdpi.com

Regulatory Responsibility: It is typically the responsibility of the drug sponsor to procure, qualify, and manage the necessary reference standards for an API, as well as for its key impurities and metabolites. mriglobal.org This often means the sponsor must either isolate the metabolite from in vivo or in vitro systems or undertake a complex chemical synthesis. mriglobal.org

Consequently, researchers and laboratories frequently face delays in obtaining these crucial materials, which can impede program timelines. mriglobal.orgincb.org While some suppliers may list this compound, it is often on a "custom synthesis" basis, underscoring that it is not a readily stocked, commercially available standard. This lack of ready availability necessitates advance planning to procure or synthesize the compound to support ongoing analytical and research needs. mriglobal.orgmdpi.com

Use as an Impurity Standard for Dabrafenib in Research and Development

This compound is a significant human metabolite of Dabrafenib. pmda.go.jptga.gov.au The metabolic pathway involves the initial oxidation of Dabrafenib by CYP2C8 and CYP3A4 enzymes to hydroxy-dabrafenib, which is then further oxidized to carboxy-dabrafenib. drugbank.comnih.gov This carboxy-dabrafenib is subsequently decarboxylated to form this compound. drugbank.comnih.gov Because it is a downstream product of metabolism, this compound is a relevant compound for analytical characterization.

In the context of research and development, this compound is utilized as a synthetic impurity standard. biosynth.comcymitquimica.com The identification and control of all potential impurities in a drug substance are critical for regulatory approval and patient safety. derpharmachemica.com A reference standard for this compound allows for the development and validation of sensitive, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). veeprho.comijper.org These methods are designed to separate the main Dabrafenib compound from its various related substances, including process impurities, degradation products, and metabolites. veeprho.comijper.orgresearchgate.net The availability of a pure this compound standard enables its precise identification and quantification, ensuring that any potential presence in the final drug product is within acceptable, safe limits as defined by regulatory bodies like the ICH. veeprho.com

Table 1: Key Metabolites and Impurities of Dabrafenib

| Compound Name | CAS Number | Role |

|---|---|---|

| Dabrafenib | 1195765-45-7 | Active Pharmaceutical Ingredient (API) |

| This compound | 1195765-47-9 | Metabolite, Impurity Standard |

| Hydroxy dabrafenib | 1195767-77-1 | Active Metabolite |

| Carboxy dabrafenib | 1195873-54-1 | Metabolite |

Custom Synthesis for Research Applications

Given the challenges in obtaining commercial reference standards, custom chemical synthesis is the primary route for procuring high-purity this compound for research and preclinical applications. mriglobal.org Pharmaceutical companies and contract research organizations rely on specialized chemical synthesis providers to manufacture these compounds. synzeal.com

The process involves designing a specific, multi-step chemical route to build the molecule. derpharmachemica.comresearchgate.net This is often a non-trivial task, as synthetic pathways for metabolites and impurities are not always available in published literature, requiring significant process development and optimization by organic chemists. derpharmachemica.com The synthesized this compound must then undergo extensive purification and characterization to qualify as a reference standard. mriglobal.org This characterization confirms the compound's identity and establishes its purity, which is essential for its use in quantitative analytical methods. mriglobal.org The availability of custom-synthesized this compound is indispensable for a range of research activities, including its use as a standard in analytical method development and validation for the quality control of Dabrafenib. synzeal.comsynzeal.com

Future Directions in Desmethyl Dabrafenib Research

Elucidation of Undefined Metabolic Pathways

The metabolic cascade that produces desmethyl dabrafenib (B601069) is generally understood, but key details remain to be fully elucidated. Dabrafenib is first hydroxylated by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. drugbank.comfda.gov This intermediate is then oxidized by CYP3A4 into carboxy-dabrafenib. drugbank.comfda.gov A non-enzymatic, pH-dependent decarboxylation process, thought to occur in the gut, converts carboxy-dabrafenib into desmethyl-dabrafenib, which can then be reabsorbed. fda.gov

The terminal metabolic step involves the further processing of desmethyl-dabrafenib into other oxidative metabolites, primarily by CYP3A4, with a minor contribution from CYP2C19. drugbank.comresearchgate.net However, the precise structures and pharmacological activities of these subsequent oxidative metabolites are not well-characterized.

Future research should focus on:

Identifying and Characterizing Final Metabolites: Isolating and identifying the specific structures of the final oxidative metabolites of desmethyl-dabrafenib.

Investigating the Decarboxylation Process: Studying the specific conditions within the gastrointestinal tract (e.g., pH, microbiome influence) that drive the non-enzymatic conversion of carboxy-dabrafenib to desmethyl-dabrafenib. fda.govencyclopedia.pub This could reveal patient-specific factors that influence the exposure levels of this active metabolite.

Table 1: Metabolic Formation of Desmethyl Dabrafenib

| Step | Precursor Compound | Resulting Metabolite | Primary Mediating Enzymes/Processes | Reference |

|---|---|---|---|---|

| 1 | Dabrafenib | Hydroxy-dabrafenib | CYP2C8, CYP3A4 | drugbank.comfda.govresearchgate.net |

| 2 | Hydroxy-dabrafenib | Carboxy-dabrafenib | CYP3A4 | drugbank.comfda.govresearchgate.net |

| 3 | Carboxy-dabrafenib | Desmethyl-dabrafenib | Non-enzymatic decarboxylation (pH-dependent, gut) | drugbank.comfda.govnih.gov |

| 4 | Desmethyl-dabrafenib | Oxidative Metabolites | CYP3A4 (major), CYP2C19 (minor) | drugbank.comfda.govresearchgate.net |

Comprehensive Characterization of Transporter Interactions

This compound interacts with several key drug transporters, which can influence its disposition and potential for drug-drug interactions. In vitro studies have established that desmethyl-dabrafenib is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govoncologynewscentral.com This suggests that its distribution, including potential penetration of the blood-brain barrier, is actively regulated.

Furthermore, desmethyl-dabrafenib acts as an inhibitor of multiple enzymes and transporters. researchgate.netnih.gov It has been shown to inhibit BCRP, Organic Cation Transporter 2 (OCT2), and Organic Anion Transporters (OAT) 1 and 3, although the clinical risk of these specific interactions is predicted to be low based on systemic exposures. europa.eueuropa.eu A critical gap in current knowledge is the identity of the hepatic uptake transporters responsible for its entry into hepatocytes for metabolism. nih.govresearchgate.net

Key areas for future investigation include:

Identification of Uptake Transporters: Utilizing cell-based assays with a broad panel of transporter proteins to identify the specific hepatic uptake transporters (e.g., OATPs) responsible for the influx of desmethyl-dabrafenib into liver cells. researchgate.netresearchgate.net

Quantitative Assessment of P-gp/BCRP-mediated Efflux: Determining the clinical impact of P-gp and BCRP on the pharmacokinetics of desmethyl-dabrafenib, particularly in sanctuary sites like the central nervous system.

Clinical Relevance of Inhibition: Further evaluating the potential for clinically significant drug-drug interactions arising from its inhibitory effects on various transporters and CYP enzymes, especially in polypharmacy settings.

Table 2: Summary of In Vitro Transporter and Enzyme Interactions for this compound

| Transporter/Enzyme | Interaction Type | Finding/IC50 Value | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Identified as a substrate in vitro. | nih.govoncologynewscentral.com |

| BCRP | Substrate & Inhibitor | Identified as a substrate and a moderate inhibitor. | nih.govoncologynewscentral.com |

| OCT2 | Inhibitor | Inhibitor in vitro; clinical risk considered minimal. | europa.eueuropa.eu |

| OAT1 / OAT3 | Inhibitor | Inhibitor in vitro; clinical risk considered minimal. | europa.eueuropa.eu |

| CYP2B6 | Inhibitor | IC50: 78 µM | researchgate.netnih.gov |

| CYP2C8 | Inhibitor | IC50: 47 µM | researchgate.netnih.gov |

| CYP2C9 | Inhibitor | IC50: 6.3 µM | researchgate.netnih.gov |

| CYP2C19 | Inhibitor | IC50: 36 µM | researchgate.netnih.gov |

| CYP3A4 | Inhibitor | IC50: 17-28 µM (substrate dependent) | researchgate.netnih.gov |

| Hepatic Uptake Transporters | Substrate | Uptake is mediated by transporters, but specific ones are unidentified. | nih.govresearchgate.net |

Further Investigation into Resistance Mechanisms Associated with Metabolite Accumulation

Acquired resistance to BRAF inhibitors like dabrafenib is a major clinical challenge, often emerging within a year of treatment. researchgate.net Resistance is frequently driven by the reactivation of the MAPK pathway or the activation of parallel survival pathways such as PI3K/Akt. frontiersin.orgaacrjournals.orgoncotarget.com Desmethyl-dabrafenib is an active metabolite with a significantly longer half-life (21-22 hours) compared to the parent drug (8 hours), leading to its accumulation with repeated dosing. drugbank.comfda.gov This sustained exposure to a potent BRAF inhibitor could be a critical factor in the development of resistance.

The continuous pressure exerted by high, steady-state concentrations of desmethyl-dabrafenib may select for tumor cells with specific resistance mechanisms capable of overcoming this intense and persistent pathway inhibition.

Future research should aim to:

Correlate Metabolite Levels with Resistance: Analyze patient samples to determine if there is a correlation between high plasma concentrations of desmethyl-dabrafenib and the emergence of specific genetic or epigenetic resistance mechanisms.

Model Sustained Exposure: Develop long-term cell culture models that mimic the sustained exposure to desmethyl-dabrafenib to study the temporal evolution of resistance pathways.

Investigate Paradoxical Signaling: Explore whether the high, accumulating concentrations of desmethyl-dabrafenib could, under certain conditions within the tumor microenvironment, contribute to paradoxical MAPK pathway activation or other off-target signaling that promotes survival. encyclopedia.pub

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

A deeper understanding of this compound's pharmacology requires the development of more sophisticated research models. Current studies rely heavily on conventional tools like human liver microsomes, recombinant enzymes, and standard 2D cell line cultures. researchgate.netnih.gov While informative, these models may not fully capture the complex interplay of metabolism, transport, and resistance in a physiological context.

Advanced models are needed to better simulate the human condition. For example, a mechanistically coupled pharmacokinetic (MCPK) model has already been developed to predict the accumulation of dabrafenib metabolites, providing a powerful in silico tool. encyclopedia.pub

Future efforts in model development should include:

3D Spheroid and Organoid Cultures: Establishing three-dimensional culture systems, such as tumor spheroids or patient-derived organoids, to study how desmethyl-dabrafenib accumulation and activity are affected by the tumor microenvironment and cell-cell interactions. encyclopedia.pub

Patient-Derived Xenografts (PDX): Utilizing PDX models that retain the genetic heterogeneity of the original patient tumor to investigate how inter-patient variability in metabolism affects desmethyl-dabrafenib levels and the subsequent development of resistance.

Humanized Mouse Models: Creating mouse models with humanized liver enzymes and transporters to more accurately study the complete metabolic and dispositional fate of dabrafenib and all its metabolites, including desmethyl-dabrafenib, in an in vivo setting. google.co.uk

Q & A

Q. How should researchers establish BRAF V600 mutation status in preclinical models to evaluate desmethyl dabrafenib efficacy?

- Methodological Answer: Prior to administering this compound, validate BRAF V600 mutation status using sequencing techniques (e.g., Sanger sequencing or NGS) or immunohistochemistry (IHC) with mutation-specific antibodies. Preclinical models (e.g., xenografts or cell lines) must be genetically characterized to confirm the presence of the mutation, as wild-type BRAF models may exhibit paradoxical MAPK pathway activation . For in vitro studies, use cell lines with confirmed BRAF V600E/K mutations (e.g., A375 melanoma) and include wild-type controls to assess off-target effects .

Q. What experimental design considerations are critical for assessing this compound monotherapy in BRAF-mutant cancers?

- Methodological Answer:

- Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) profiles. Use LC-MS/MS for plasma concentration monitoring, referencing FDA/EMA bioanalytical validation guidelines .

- Endpoint Selection: Prioritize progression-free survival (PFS) and objective response rate (ORR) as primary endpoints, with secondary endpoints including adverse event (AE) profiles (e.g., cutaneous squamous cell carcinoma, arthralgia) .

- Control Groups: Compare against standard therapies (e.g., dacarbazine in melanoma) or placebo, ensuring randomization and blinding to minimize bias .

Advanced Research Questions

Q. How can conflicting data on combination therapies (e.g., this compound + trametinib) be resolved in heterogeneous BRAF-mutant populations?

- Methodological Answer:

- Network Meta-Analysis (NMA): Pool data from phase II/III trials (e.g., COMBI-d, BRF113220) to compare hazard ratios (HRs) for PFS and overall survival (OS) across subgroups. Adjust for covariates like prior tyrosine kinase inhibitor (TKI) exposure or tumor type (e.g., thyroid vs. NSCLC) .

- Biomarker Stratification: Perform genomic profiling (e.g., RNA-seq) to identify co-mutations (e.g., PTEN loss, CDKN2A deletion) that modulate response thresholds. For example, biliary tract cancers show lower response rates (~50%) compared to gliomas (~69%) despite BRAF V600E status .

Q. What strategies mitigate drug-drug interactions (DDIs) when combining this compound with CYP3A4-metabolized agents (e.g., irinotecan)?

- Methodological Answer:

- In Vitro CYP Induction Assays: Quantify CYP3A4/2C8 activity using human hepatocytes to assess this compound’s induction potential. Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models to evaluate DDI magnitude .

- Clinical Monitoring: Implement therapeutic drug monitoring (TDM) and dose adjustments based on PK data. For example, reduce irinotecan doses by 25–50% when combined with this compound to avoid toxicity .

Q. How can researchers optimize bioanalytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer:

- LC-MS/MS Validation: Follow FDA/EMA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Use stable isotope-labeled internal standards (e.g., dabrafenib-d9) to correct matrix effects .

- Sample Preparation: Employ protein precipitation with acetonitrile for plasma samples, followed by solid-phase extraction (SPE) to enhance sensitivity in tissue homogenates .

Methodological Considerations for Data Interpretation

Q. How should researchers address paradoxical MAPK pathway activation in non-mutant BRAF cells during this compound studies?

- Methodological Answer:

- Co-Administration of MEK Inhibitors: Combine this compound with trametinib to block downstream MEK/ERK signaling, reducing cutaneous squamous cell carcinoma (CuSCC) incidence .

- Transcriptomic Profiling: Use RNA-seq to monitor MAPK pathway genes (e.g., DUSP6, SPRY2) in wild-type BRAF models, identifying early biomarkers of paradoxical activation .

Q. What statistical approaches reconcile heterogeneity in OS/PFS outcomes across BRAF-mutant cancer types?

- Methodological Answer:

- Multivariate Cox Regression: Adjust for confounding variables (e.g., tumor stage, prior therapies) in pooled trial data. For example, thyroid cancer trials show superior ORR (~50%) compared to NSCLC (~33%) due to tumor microenvironment differences .

- Bayesian Hierarchical Models: Estimate subgroup-specific treatment effects while borrowing strength from broader trial populations, improving precision in underpowered cohorts (e.g., rare cancers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.